molecular formula C10H5BrF3NS B1394264 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole CAS No. 886367-52-8

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

Cat. No. B1394264
M. Wt: 308.12 g/mol
InChI Key: NQYLAXLAADNHAO-UHFFFAOYSA-N
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Description

“2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole” is a chemical compound with the molecular formula C10H5BrF3NS . It has a molecular weight of 308.12 g/mol .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . For instance, a new series of thiazoles attached to a 6-bromocoumarin moiety were synthesized by Hantzsch thiazole synthesis . Another study reported the production of a novel group of thiazole acrylonitrile derivatives by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides at room temperature in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole” can be represented by the InChI code: 1S/C10H5BrF3NS/c11-9-15-8 (5-16-9)6-2-1-3-7 (4-6)10 (12,13)14/h1-5H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole” include a molecular weight of 308.12 g/mol . The compound should be stored at a temperature of +4°C .

Scientific Research Applications

Fungicidal Properties

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole and its derivatives exhibit notable fungicidal properties. The presence of a cyclic grouping, —N—C—S—, in these compounds aligns with the structure of well-known fungicides. Additionally, the introduction of halogens into the aromatic nuclei, like bromo-derivatives, tends to enhance these fungicidal properties (Mahapatra, 1956).

Arylation in Organic Synthesis

This compound is utilized in the arylation of thiazoles with aryl bromides in organic synthesis. The process involves efficient arylating reactions with aryl bromides at specific positions in the presence of palladium catalysts and other reagents (Yokooji et al., 2003).

Anticancer and Antioxidant Activities

Certain derivatives of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole have been synthesized and evaluated for their anticancer and antioxidant activities. These derivatives exhibit promising results in inhibiting cancer cell growth, particularly in kidney cancer cells (Hussein & Al-lami, 2022).

Synthesis Techniques

Advanced synthesis techniques involving microwave irradiation have been employed for the creation of thiazole derivatives, including 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole. These methods offer more efficient and expedient synthesis routes (Attimarad & Mohan, 2007).

Anti-corrosion Applications

Research has also explored the use of thiazole derivatives in anti-corrosion applications. This includes the study of inhibition performances of certain thiazole derivatives against the corrosion of iron, demonstrating the potential of these compounds in industrial applications (Kaya et al., 2016).

Safety And Hazards

In case of skin contact with “2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole”, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYLAXLAADNHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677304
Record name 2-Bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

CAS RN

886367-52-8
Record name 2-Bromo-4-[4-(trifluoromethyl)phenyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886367-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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